molecular formula C14H9Cl2N3O B6636455 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea

Cat. No. B6636455
M. Wt: 306.1 g/mol
InChI Key: XXKLMFCYNAZGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea, also known as CDCDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of urea derivatives and exhibits remarkable biological activity, making it a promising candidate for drug development.

Mechanism of Action

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exerts its biological activity by inhibiting various molecular targets, including protein kinase C (PKC), phosphodiesterase (PDE), and glycogen synthase kinase-3β (GSK-3β). Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and improvement of insulin sensitivity. Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to modulate the activity of various signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.

Advantages and Limitations for Lab Experiments

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has several advantages for use in laboratory experiments, including its potent biological activity, ease of synthesis, and low toxicity. However, one of the limitations of 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is its poor solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has significant potential for use in drug development, and several areas of future research can be explored. These include the development of novel analogs of 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea with improved solubility and bioavailability, the investigation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory activity, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is a promising compound that exhibits potent biological activity and has potential applications in the treatment of cancer, diabetes, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop novel analogs with improved properties.

Synthesis Methods

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with potassium cyanate, followed by the reaction with 3-cyanophenyl isocyanate. Another method involves the reaction of 3-cyanophenyl isocyanate with 3,5-dichloroaniline in the presence of a base.

Scientific Research Applications

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been extensively studied for its potential use in the treatment of cancer, diabetes, and inflammation. Studies have shown that 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to have potential applications in the treatment of diabetes by improving insulin sensitivity.

properties

IUPAC Name

1-(3-cyanophenyl)-3-(3,5-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-13(6-10)19-14(20)18-12-3-1-2-9(4-12)8-17/h1-7H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKLMFCYNAZGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea

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